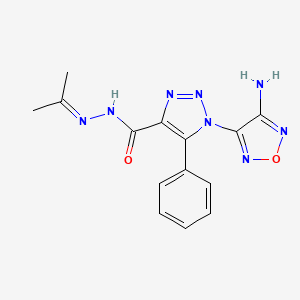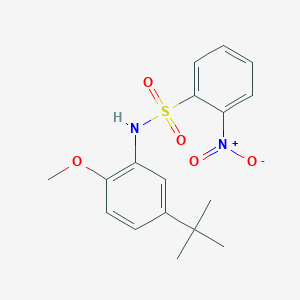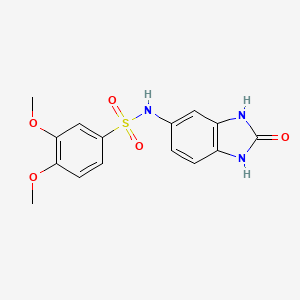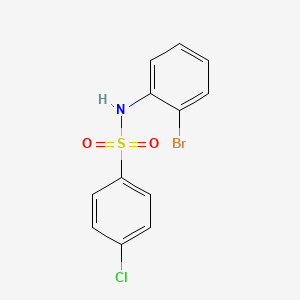
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, also known as CEMPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CEMPA belongs to the class of acrylamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. It has also been found to inhibit the activation of MAPKs, which are involved in the regulation of cell growth and differentiation. In addition, this compound has been shown to inhibit the activation of PI3K/Akt, a signaling pathway that regulates cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, scavenge free radicals, and protect cells from oxidative stress. In addition, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to inhibit the activation of NF-κB, MAPKs, and PI3K/Akt, which are involved in the regulation of inflammation, cell growth, and survival.
実験室実験の利点と制限
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is relatively simple. This compound has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide. First, further research is needed to fully understand its mechanism of action and how it modulates various signaling pathways. Second, more studies are needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of inflammation and cancer. Third, the development of new derivatives of this compound with improved biological activities and pharmacokinetic properties may lead to the discovery of new drugs for the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
合成法
The synthesis of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde with ethyl-3-methoxy-4-hydroxybenzoate in the presence of sodium hydroxide to form 4-ethoxy-3-methoxyphenol. This intermediate is then reacted with cyanoacetic acid to form 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylic acid. The final step involves the reaction of this intermediate with 4-aminophenol to form this compound.
科学的研究の応用
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
特性
IUPAC Name |
(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-17-9-4-13(11-18(17)24-2)10-14(12-20)19(23)21-15-5-7-16(22)8-6-15/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHZQEXLKFMJES-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)


![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)

![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)


![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)

![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)